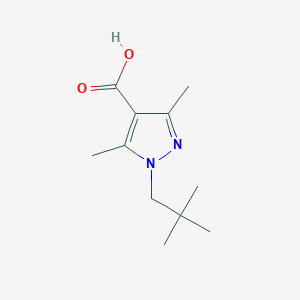

1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC17802723

Molecular Formula: C11H18N2O2

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18N2O2 |

|---|---|

| Molecular Weight | 210.27 g/mol |

| IUPAC Name | 1-(2,2-dimethylpropyl)-3,5-dimethylpyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H18N2O2/c1-7-9(10(14)15)8(2)13(12-7)6-11(3,4)5/h6H2,1-5H3,(H,14,15) |

| Standard InChI Key | UBOSPFWKHGAZOA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NN1CC(C)(C)C)C)C(=O)O |

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Molecular Formula

The systematic IUPAC name 1-(2,2-dimethylpropyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid reflects its substitution pattern. The molecular formula is C₁₂H₂₀N₂O₂, derived from:

-

A pyrazole core (C₃H₃N₂)

-

A neopentyl group (C₅H₁₁) at N1

-

Methyl groups (CH₃) at C3 and C5

-

A carboxylic acid (–COOH) at C4.

The molecular weight is 236.30 g/mol, calculated using atomic masses from PubChem’s computational tools .

Structural Features

The neopentyl group introduces significant steric bulk compared to linear alkyl chains (e.g., propyl in CID 3147137 ) or aromatic substituents (e.g., phenyl in CAS 61226-19-5 ). This branching may influence:

-

Solubility: Reduced polarity compared to phenyl-substituted analogs .

-

Thermal stability: Enhanced stability due to restricted rotation around the N–C bond .

Table 1: Comparative Structural Properties of Pyrazole-4-carboxylic Acid Derivatives

Synthesis and Manufacturing

Proposed Synthetic Routes

While no direct synthesis is reported, alkylation of pyrazole precursors offers a plausible pathway:

-

Starting material: 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid (CID 2776164 ).

-

Alkylation: React with neopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to substitute the N1 hydrogen .

-

Purification: Crystallization or chromatography to isolate the product.

This method mirrors the synthesis of 1-propyl and 1-phenyl analogs documented in PubChem .

Challenges in Synthesis

-

Steric hindrance: The neopentyl group may slow alkylation kinetics, requiring elevated temperatures or prolonged reaction times.

-

Byproducts: Competing O-alkylation of the carboxylic acid necessitates protecting group strategies (e.g., esterification before alkylation) .

Physicochemical Properties

Predicted Physical Properties

Based on structural analogs:

-

Melting point: Estimated 180–190°C (cf. 196–197°C for phenyl analog ).

-

Solubility: Low water solubility (<1 mg/mL), moderate in polar aprotic solvents (DMF, DMSO) .

Table 2: Experimental vs. Predicted Properties

| Property | 1-(2,2-Dimethylpropyl) Derivative (Predicted) | 1-Phenyl Derivative (Experimental) |

|---|---|---|

| Melting point (°C) | 180–190 | 196–197 |

| Molecular weight | 236.30 | 216.24 |

| Solubility in DMSO | High | High |

Chemical Reactivity and Applications

Reactivity of the Carboxylic Acid Group

The –COOH group enables derivative formation, including:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume